
2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide
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Description
2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.81. The purity is usually 95%.
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Biological Activity
2-(5-Chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.
- Molecular Formula : C20H19ClN2O4S
- Molecular Weight : 450.95 g/mol
- Structure : The compound features a thiophene ring with a chlorine substituent and an acetamide group linked to a methoxy-substituted naphthalene moiety.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Case Study: Antimicrobial Screening
A study screened a series of N-substituted phenyl-2-chloroacetamides, revealing that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogens increased lipophilicity, facilitating better membrane penetration and activity against these pathogens .
Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |
---|---|---|---|
N-(4-chlorophenyl)-2-chloroacetamides | High | Moderate | Low |
N-(4-fluorophenyl)-2-chloroacetamides | High | Moderate | Moderate |
This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of related compounds has also been investigated. In one study, various flavonols were synthesized and tested against human non-small cell lung cancer A549 cells. It was noted that compounds with structural similarities to this compound could induce apoptosis in cancer cells through mitochondrial pathways .
The proposed mechanism involves:
- Induction of apoptosis via the mitochondrial pathway.
- Activation of caspase cascades leading to cell death.
- Modulation of apoptosis-related proteins (e.g., Bcl-2 and Bax).
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the positioning of substituents on the aromatic rings significantly influences biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(4-methoxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-21-15-8-7-14(12-4-2-3-5-13(12)15)19-17(20)10-11-6-9-16(18)22-11/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIHOPIRSCTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.